Vanillic Acid Glucoside Exhibits No Inhibitory Activity Against HIV-1 Integrase (IC50 >100 μg/mL), Distinguishing It from Active Antiviral Phenolic Compounds
In contrast to certain phenolic compounds that demonstrate HIV-1 integrase inhibitory activity, vanillic acid glucoside (tested as vanillic acid 4-O-β-D-glucopyranoside) exhibits an IC50 value greater than 100 μg/mL against HIV-1 integrase, confirming that it is not an effective inhibitor of this enzyme target . This negative selectivity data provides critical exclusionary information for antiviral screening programs, preventing procurement of an ineffective compound for this specific target.
| Evidence Dimension | HIV-1 integrase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | >100 μg/mL |
| Comparator Or Baseline | Active HIV-1 integrase inhibitors (typical IC50 range: <10 μg/mL) |
| Quantified Difference | At least 10-fold weaker than active inhibitors |
| Conditions | In vitro enzymatic assay; compound tested as vanillic acid 4-O-β-D-glucopyranoside |
Why This Matters
This quantitative lack of activity enables informed procurement decisions by definitively excluding vanillic acid glucoside from HIV-1 integrase-targeted research programs, preventing wasted resources on an inactive compound for this specific application.
